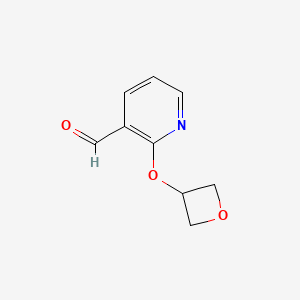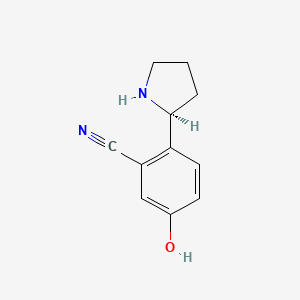![molecular formula C13H15N5O6 B12933147 (2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid typically involves multiple steps, including the formation of the furan ring and the attachment of the purine base. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Purine Base: This step often involves nucleophilic substitution reactions where the purine base is introduced to the furan ring structure.
Hydroxylation: Introduction of hydroxyl groups can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the purine base.
科学的研究の応用
(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, the purine base may interact with nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Ribavirin: An antiviral compound with a comparable furan ring and purine base.
Guanosine: Another nucleoside with a purine base, used in various biochemical studies.
Uniqueness
(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C13H15N5O6 |
|---|---|
分子量 |
337.29 g/mol |
IUPAC名 |
(2R,3R,3aS,5S,7R,7aR)-2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16)/t4-,5+,7-,8-,9+,12-/m1/s1 |
InChIキー |
FPRRULCKTZISLW-OIENYZMLSA-N |
異性体SMILES |
C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@H]1C(=O)O)O |
正規SMILES |
C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


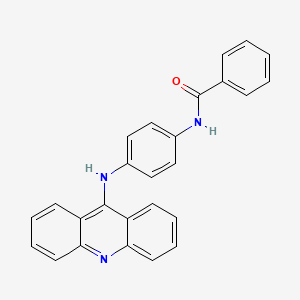
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
![N-(4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)phenyl)acetamide](/img/structure/B12933085.png)
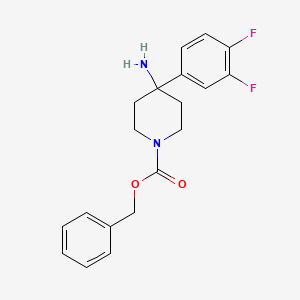
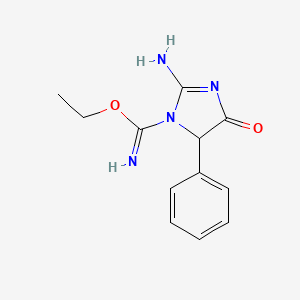
![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)
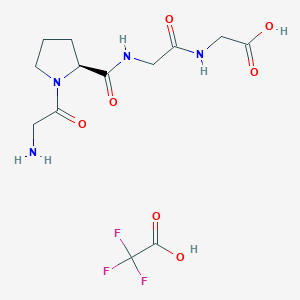
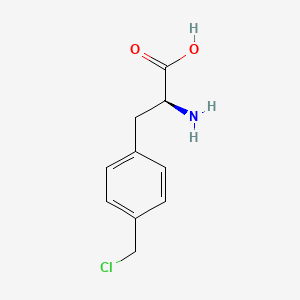

![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
